2-(Ethylthio)nicotinic acid

Beschreibung

Contextual Significance in Synthetic Organic Chemistry and Medicinal Chemistry Research

2-(Ethylthio)nicotinic acid holds considerable importance as a building block in the fields of synthetic organic chemistry and medicinal chemistry. Its structure is a derivative of nicotinic acid, a form of vitamin B3, which is a well-established scaffold in drug discovery. nih.gov Researchers utilize nicotinic acid derivatives to synthesize novel compounds with potential therapeutic applications. evitachem.comevitachem.com The investigation of such derivatives is a dynamic area of research, with studies focusing on creating new agents for a range of biological targets. nih.gov For instance, derivatives of nicotinic acid are explored for their potential as anti-inflammatory agents and for their roles in targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) implicated in neurodegenerative conditions. nih.govevitachem.comacs.org The ethylthio group at the 2-position of the pyridine (B92270) ring provides a unique structural feature that can be modified, allowing chemists to create a library of related molecules for biological screening. evitachem.com

Academic Recognition and Categorization as a Pyridine Carboxylic Acid Derivative

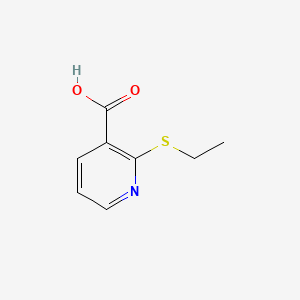

From a chemical classification standpoint, this compound is formally recognized as a pyridine carboxylic acid derivative. ebi.ac.uknih.gov The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. ebi.ac.uk This ring is substituted with a carboxylic acid group (-COOH) at the 3-position and an ethylthio group (-SCH2CH3) at the 2-position. Its IUPAC name is 2-ethylsulfanylpyridine-3-carboxylic acid. fishersci.nofishersci.ie This compound belongs to the broader class of organoheterocyclic compounds. fishersci.no The presence of sulfur, nitrogen, and oxygen atoms in its structure makes it a versatile reagent in various chemical reactions.

Below are the key chemical identifiers and properties for this compound.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 27868-76-4 | fishersci.nofishersci.ieepa.govthermofisher.combldpharm.comfinetechnology-ind.com |

| Molecular Formula | C₈H₉NO₂S | fishersci.noepa.govthermofisher.combldpharm.com |

| Molecular Weight | 183.23 g/mol | epa.govthermofisher.combldpharm.com |

| IUPAC Name | 2-ethylsulfanylpyridine-3-carboxylic acid | fishersci.nofishersci.ie |

| Melting Point | 183°C to 187°C | fishersci.nofishersci.iefinetechnology-ind.com |

| Appearance | White Solid | thermofisher.com |

| Density | 1.3 g/cm³ | finetechnology-ind.com |

| Flash Point | 158.6°C | finetechnology-ind.com |

| InChI Key | LYHPPDODTUEXAN-UHFFFAOYSA-N | fishersci.nofishersci.iefinetechnology-ind.com |

| SMILES | CCSC1=C(C=CC=N1)C(=O)O | fishersci.nofishersci.ie |

Fundamental Role as a Synthetic Intermediate and Research Chemical Scaffold

The primary role of this compound in a laboratory setting is as a synthetic intermediate and a research chemical scaffold. evitachem.comevitachem.com It serves as a starting material for the creation of more complex molecules. evitachem.com In medicinal chemistry, for example, the carboxylic acid group can be readily converted into esters or amides, while the ethylthio group can be oxidized or replaced to introduce further chemical diversity. This adaptability allows it to be a key component in the synthesis of compounds for biological evaluation. evitachem.com Research into nicotinic acid derivatives has led to the development of compounds investigated for their potential as anti-inflammatory agents, antimicrobial compounds, and anticancer therapeutics. nih.gov The structural framework provided by this compound is therefore a valuable tool for chemists aiming to design and synthesize new chemical entities with specific functional properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHPPDODTUEXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343715 | |

| Record name | 2-(Ethylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27868-76-4 | |

| Record name | 2-(Ethylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reaction Pathways

Strategies for the Laboratory-Scale Synthesis of 2-(Ethylthio)nicotinic Acid

The creation of this compound in a laboratory setting is primarily achieved through two distinct strategies: the nucleophilic aromatic substitution (SNAr) on a 2-halonicotinic acid precursor or the direct S-alkylation of 2-mercaptonicotinic acid.

The formation of the key pyridine (B92270) thioether bond is the critical step in the synthesis. The choice of precursors and conditions dictates the efficiency and viability of the reaction.

Route A: Nucleophilic Aromatic Substitution

This is a widely used method for forming aryl thioethers. The most common precursor is 2-chloronicotinic acid, which is commercially available. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the adjacent carboxylic acid group.

Precursors : The primary precursors are 2-chloronicotinic acid and a source of the ethylthiolate nucleophile. Sodium ethanethiolate (NaSEt), generated in situ from ethanethiol (B150549) and a base like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), is a typical nucleophile.

Reaction Conditions : The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cationic counter-ion and enhance the nucleophilicity of the thiolate. Moderate heating is often required to drive the reaction to completion. The reaction of 2-halopyridines with thiol nucleophiles provides a complementary strategy to other methods and can often be achieved without metal catalysts, although elevated temperatures and strong bases may be necessary. semanticscholar.org

Route B: S-Alkylation

An alternative approach involves the direct alkylation of 2-mercaptonicotinic acid (also known as 2-thionicotinic acid). In this pathway, the sulfur atom of the mercapto group acts as the nucleophile.

Precursors : The key precursors are 2-mercaptonicotinic acid and an ethylating agent. Common ethylating agents include ethyl iodide (EtI) or ethyl bromide (EtBr).

Reaction Conditions : This S-alkylation reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. Bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) are suitable. The reaction is often conducted in a polar solvent like ethanol (B145695) or DMF at room temperature or with gentle heating. For instance, the related S-methylation of 2-mercaptonicotinic acid has been achieved alongside esterification by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. nih.gov

Table 1: Comparison of Synthetic Routes for Pyridine Thioether Formation

| Feature | Route A: Nucleophilic Aromatic Substitution | Route B: S-Alkylation |

| Pyridine Precursor | 2-Chloronicotinic Acid | 2-Mercaptonicotinic Acid |

| Sulfur Source | Ethanethiol / Sodium Ethanethiolate | 2-Mercaptonicotinic Acid |

| Reagent | Base (e.g., NaH, NaOH) | Ethylating Agent (e.g., EtI, EtBr) + Base |

| Typical Solvents | DMF, DMSO | Ethanol, DMF |

| General Conditions | Moderate heating may be required | Room temperature to moderate heating |

| Key Transformation | C-S bond formation via SNAr | C-S bond formation via S-alkylation |

In many synthetic schemes, the carboxylic acid group is carried through the reaction sequence from the starting material. However, it is often advantageous to protect it as an ester to prevent side reactions and improve solubility. The final step is then the deprotection or hydrolysis of the ester to yield the desired carboxylic acid.

A common three-step sequence starting from 2-chloronicotinic acid illustrates this approach:

Esterification : 2-chloronicotinic acid is first converted to its corresponding ester, for example, methyl 2-chloronicotinate. This can be achieved by refluxing with methanol in the presence of a catalytic amount of sulfuric acid or by converting the acid to its acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. tandfonline.com

Nucleophilic Substitution : The resulting ester, methyl 2-chloronicotinate, is then subjected to nucleophilic substitution with sodium ethanethiolate, as described in Route A, to form methyl 2-(ethylthio)nicotinate.

General Methodologies for Derivatization from the Nicotinic Acid Scaffold

The carboxylic acid moiety of this compound serves as a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives, including esters, amides, and various heterocyclic compounds.

Esterification Esters of this compound can be prepared through standard acid-catalyzed esterification (Fischer esterification). This typically involves refluxing the carboxylic acid in the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). researchgate.net Solid acid catalysts can also be employed. scispace.com

Amidation The synthesis of amides from this compound generally requires the activation of the carboxylic acid group to facilitate the reaction with a primary or secondary amine. A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride. tandfonline.com

Activation : The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an aprotic solvent like dichloromethane (B109758) (DCM). researchgate.netnih.gov

Coupling : The resulting acyl chloride is then reacted in situ or after isolation with the desired amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, yielding the corresponding amide. tandfonline.comresearchgate.net

Nicotinic acid hydrazides are key synthetic intermediates for building more complex heterocyclic systems. They are readily prepared from the corresponding nicotinic acid esters. The ester, such as methyl 2-(ethylthio)nicotinate, is refluxed with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, typically an alcohol like ethanol or methanol. tandfonline.com The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the alkoxy group of the ester to form the stable hydrazide. These intermediates are often crystalline solids that can be easily purified by recrystallization.

The nicotinic acid hydrazide scaffold is a versatile precursor for a variety of five-membered heterocyclic rings through cyclocondensation reactions.

Thiazolidinones The synthesis of 4-thiazolidinone (B1220212) derivatives typically proceeds via a two-step sequence from the hydrazide:

Schiff Base Formation : The nicotinic acid hydrazide is first condensed with an aromatic aldehyde to form an N-acylhydrazone, also known as a Schiff base. nih.gov

Cyclization : The resulting Schiff base is then reacted with thioglycolic acid (mercaptoacetic acid). The cyclization occurs through the reaction of the thiol group with the imine C=N bond, forming the thiazolidinone ring. nih.gov This reaction is often carried out by refluxing in a solvent like benzene (B151609) or dioxane, sometimes using a Dean-Stark apparatus to remove the water formed during the reaction. nih.gov

Oxadiazoles 1,3,4-Oxadiazoles are commonly synthesized from nicotinic acid hydrazide. One prevalent method involves a cyclodehydration reaction.

The hydrazide is first converted to a hydrazone by reacting it with an aromatic aldehyde.

This hydrazone is then cyclized using an oxidizing or dehydrating agent. Acetic anhydride (B1165640) is a common reagent for this purpose, leading to N-acetylated oxadiazoline derivatives.

Alternatively, the hydrazide can be reacted with carbon disulfide in a basic medium, which, after subsequent steps, yields 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (B1331002) derivatives. nih.govtandfonline.com

Pyrazoles Pyrazoles are classically synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. Starting from the this compound scaffold, one could envision reacting hydrazine itself (or a substituted hydrazine) with a suitably functionalized nicotinoyl-1,3-dicarbonyl intermediate to construct a pyrazole (B372694) ring attached to the pyridine core. This general strategy is a cornerstone of pyrazole synthesis.

Triazoles 1,2,4-Triazole rings can be synthesized from nicotinic acid hydrazide through several pathways.

A common route involves converting the hydrazide into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. This intermediate is then cyclized under basic conditions to form a 1,2,4-triazole-3-thiol derivative.

Alternatively, 5-substituted-1,3,4-oxadiazole-2-thiol (derived from the hydrazide and carbon disulfide) can be treated with hydrazine hydrate to ring-transform the oxadiazole into a 4-amino-1,2,4-triazole-3-thiol. tandfonline.com This amino-thiol triazole is a versatile intermediate for further functionalization.

Table 2: Summary of Heterocyclic Derivative Synthesis from Nicotinic Acid Hydrazide

| Heterocycle | Key Intermediate(s) | Key Reagent(s) for Cyclization | General Reaction Type |

| Thiazolidinone | Schiff Base (Hydrazone) | Thioglycolic Acid | Cyclocondensation |

| Oxadiazole | Hydrazide, Hydrazone | Carbon Disulfide, Acetic Anhydride | Cyclodehydration / Cyclization |

| Pyrazole | Hydrazine | 1,3-Dicarbonyl Compound | Cyclocondensation |

| Triazole | Thiosemicarbazide, Oxadiazole-thiol | Base, Hydrazine Hydrate | Cyclization / Ring Transformation |

Mechanistic Elucidation of Key Synthetic Transformations

The formation and subsequent reactions of this compound are governed by fundamental principles of organic chemistry, particularly those concerning heterocyclic and sulfur-containing compounds. The electronic nature of the pyridine ring, influenced by the nitrogen heteroatom and the carboxyl group, plays a pivotal role in dictating the mechanistic pathways of its synthesis and functionalization.

Nucleophilic Substitution Reactions on the Pyridine Ring

The primary synthetic route to this compound and related 2-alkylthiopyridines involves a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is favored on the electron-deficient pyridine ring, particularly when activated by electron-withdrawing groups. wikipedia.orgwikipedia.org

The reaction typically proceeds by treating a 2-halopyridine derivative, such as 2-chloronicotinic acid, with an appropriate sulfur nucleophile, like sodium ethanethiolate. The mechanism is a two-step addition-elimination process:

Nucleophilic Attack: The ethanethiolate anion (CH₃CH₂S⁻) attacks the C-2 position of the pyridine ring, which is activated by the electron-withdrawing effects of the ring nitrogen and the adjacent carboxylic acid group. This attack is perpendicular to the ring and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgdalalinstitute.com

Leaving Group Elimination: The aromaticity of the pyridine ring is temporarily lost in the Meisenheimer complex. The complex is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing substituents. wikipedia.orgyoutube.com Aromaticity is restored through the rapid expulsion of the halide leaving group (e.g., Cl⁻), yielding the final this compound product. The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of the stable aromatic system. youtube.com

The efficiency of this SNAr reaction is highly dependent on the reaction conditions, including the nature of the leaving group, the solvent, and the base used to generate the thiolate. nih.gov

| Substrate | Nucleophile | Base/Solvent | Temperature (°C) | Yield (%) | Key Findings |

|---|---|---|---|---|---|

| 2-Chloropyridine | Thiophenol | K₂CO₃ / DMAc | 100 | 95 | Demonstrates high efficiency for electron-deficient heteroarenes. nih.gov |

| 2-Bromopyridine | Ethanethiol | NaH / THF | Room Temp | ~90 | Thiolates are excellent nucleophiles for SNAr reactions on pyridines. chemrxiv.org |

| 2-Halopyridinium ketene (B1206846) hemiaminal | Various Thiols | N/A / CH₂Cl₂ | Room Temp | Good to Excellent | Enhanced electrophilicity of the pyridinium (B92312) salt allows for mild reaction conditions. chemrxiv.org |

| 2,4-Dinitrochlorobenzene | Hydroxide | Base / Water | N/A | N/A | Classic example illustrating the Meisenheimer complex formation stabilized by nitro groups. wikipedia.org |

Condensation and Cycloaddition Reaction Mechanisms

The carboxylic acid functionality at the 3-position of this compound is a key site for condensation reactions. These reactions typically involve the activation of the carboxyl group followed by reaction with a nucleophile.

A common mechanism involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or a mixed anhydride. nih.govnih.gov For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into an acyl chloride. This highly electrophilic intermediate can then readily react with nucleophiles like amines or alcohols to form amides or esters, respectively. The mechanism is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate which then collapses to expel the chloride ion and form the final product. mdpi.com

Nicotinic acid derivatives can also participate in multicomponent reactions, which involve the combination of three or more reactants in a single step to form a complex product. chim.it For example, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids can produce highly substituted pyridin-4-ol derivatives, showcasing the versatility of the carboxylic acid group in complex synthetic cascades. chim.it

While the pyridine ring itself can undergo cycloaddition reactions, these are generally less common for simple nicotinic acid derivatives and often require specific substrates or catalysts, such as in Diels-Alder reactions where the pyridine ring acts as a diene or dienophile. nih.govyoutube.com

Oxidation and Reduction Pathways Relevant to Thioether Functionality

The sulfur atom of the ethylthio group in this compound is in its lowest oxidation state and is susceptible to oxidation. The mechanistic pathway for this transformation involves the nucleophilic sulfur atom attacking an electrophilic oxygen atom from an oxidizing agent. masterorganicchemistry.com

Common oxidants such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or ozone (O₃) can be used. masterorganicchemistry.comnih.gov The reaction proceeds in a stepwise manner:

Oxidation to Sulfoxide: The first oxidation step converts the thioether into the corresponding sulfoxide (2-(ethylsulfinyl)nicotinic acid). The reaction involves the formation of a new sulfur-oxygen bond.

Oxidation to Sulfone: The sulfoxide can be further oxidized under similar or stronger conditions to the corresponding sulfone (2-(ethylsulfonyl)nicotinic acid). The sulfur atom in the sulfone is in its highest oxidation state.

The rate and outcome of the oxidation are influenced by the choice of oxidant and the reaction conditions. nih.gov For instance, using one equivalent of m-CPBA at low temperatures often allows for the selective formation of the sulfoxide, while excess oxidant or higher temperatures favor the formation of the sulfone.

Reduction of the thioether group is not a common transformation. However, the pyridine ring can be reduced under various conditions, such as with sodium in liquid ammonia (B1221849) (Birch reduction) or through catalytic hydrogenation, to yield di-, tetra-, or hexahydropyridine (piperidine) derivatives. chemistry-online.com These reductions primarily affect the aromatic ring and not the thioether moiety directly.

| Substrate | Oxidizing Agent | Solvent | Product | Key Findings |

|---|---|---|---|---|

| Aryl Thioether | H₂O₂ | PBS (pH 7.4) | Sulfoxide/Sulfone | Oxidation by H₂O₂ is generally very slow under biologically relevant conditions. nih.gov |

| Aryl Thioether | NaOCl | PBS (pH 7.4) | Sulfoxide/Sulfone | Hypochlorite is a much more potent oxidant for thioethers than H₂O₂. nih.gov |

| Thieno[2,3-b]pyridines | m-CPBA | CHCl₃ | S-oxides | Selective oxidation of the sulfur atom in the thienopyridine core is a common functionalization strategy. nih.gov |

| Thieno[2,3-b]pyridines | 30% H₂O₂ | AcOH | N-oxides | Oxidation can also occur at the pyridine nitrogen, depending on the reagent and substrate. nih.gov |

Investigations into Homolytic Substitution Mechanisms (e.g., radical chemistry related to pyridine derivatives)

Beyond ionic reactions, the pyridine ring can also undergo homolytic substitution, where a hydrogen atom is replaced by a radical species (R•). chemistry-online.com These reactions are mechanistically distinct from electrophilic or nucleophilic substitutions.

The mechanism typically involves three stages:

Initiation: A radical initiator generates the reactive radical species.

Propagation: The radical attacks the pyridine ring, forming a radical adduct. This intermediate can then lose a hydrogen atom to another radical or an oxidizing species to form the substituted pyridine and regenerate a radical, continuing the chain reaction.

Termination: Two radical species combine to end the chain reaction.

For pyridine, radical attack occurs preferentially at the C-2 position, and this selectivity is enhanced in acidic media. chemistry-online.com The presence of electron-withdrawing substituents can also influence the outcome of these reactions. Studies using techniques like pulse radiolysis have been employed to investigate the reactions of radicals, such as α-hydroxyalkyl radicals, with nicotinic acid derivatives. researchgate.net These studies show that radicals can form adducts with the protonated pyridine nitrogen. researchgate.net Niacin-related compounds have also been investigated for their radical-scavenging activities, indicating their ability to interact with radical species like hydroxyl radicals. nih.gov

Furthermore, the C-S bond in alkyl aryl thioethers can be cleaved under reductive conditions to generate alkyl radicals, suggesting that the 2-(ethylthio) group could potentially be used as a precursor for ethyl radicals in specific synthetic applications. chemrxiv.org

Advanced Spectroscopic Characterization and Molecular Structural Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of 2-(Ethylthio)nicotinic acid. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon environments can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl group and the pyridine (B92270) ring. The ethyl group protons are expected to appear in the upfield region, characterized by a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the pyridine ring will resonate in the downfield aromatic region, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating ethylthio group. The expected splitting patterns for the aromatic protons are a doublet of doublets for H-4 and H-6, and a triplet for H-5, reflecting their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.15 | dd | 7.8, 1.8 |

| H-5 | 7.20 | t | 7.8 |

| H-6 | 8.50 | dd | 7.8, 1.8 |

| -SCH₂- | 3.10 | q | 7.4 |

| -CH₃ | 1.40 | t | 7.4 |

| -COOH | 12.50 | br s | - |

Note: Predicted values are based on the analysis of nicotinic acid and related sulfur-substituted pyridines. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the most downfield position. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the positions of the substituents. The ethyl group carbons will be observed in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158.0 |

| C-3 | 125.0 |

| C-4 | 138.0 |

| C-5 | 123.0 |

| C-6 | 152.0 |

| -COOH | 168.0 |

| -SCH₂- | 28.0 |

| -CH₃ | 14.0 |

Note: Predicted values are based on the analysis of nicotinic acid and related sulfur-substituted pyridines. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the structural assignments made from one-dimensional NMR data.

A COSY spectrum would reveal the proton-proton coupling network within the molecule. For this compound, cross-peaks are expected between the H-4 and H-5 protons, and between the H-5 and H-6 protons of the pyridine ring, confirming their adjacent relationship. Additionally, a cross-peak between the methylene and methyl protons of the ethyl group would be observed.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum. For instance, the signal for the H-4 proton would show a correlation to the C-4 carbon signal.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

The FTIR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its functional groups. The carboxylic acid group will exhibit a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching vibration around 1700 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are anticipated to appear above 3000 cm⁻¹. The C-S stretching vibration is expected in the 700-600 cm⁻¹ region. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound (based on data for 2-(methylthio)nicotinic acid)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-2500 | O-H stretch (Carboxylic acid) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600-1450 | C=C and C=N ring stretching |

| ~1300 | C-O stretch and O-H bend |

| ~700-600 | C-S stretch |

Source: Adapted from theoretical and experimental data for 2-(methylthio)nicotinic acid. researchgate.net

Raman Spectroscopy for Complementary Vibrational Signature Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the C-S bond. The symmetric stretching of the C-S bond, which may be weak in the FTIR spectrum, is often more prominent in the Raman spectrum. The pyridine ring breathing modes are also typically strong in the Raman spectrum. researchgate.net

Table 4: Predicted Raman Shifts for this compound (based on data for 2-(methylthio)nicotinic acid)

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600 | Aromatic ring stretching |

| ~1030 | Pyridine ring breathing mode |

| ~700-600 | C-S stretch |

Source: Adapted from theoretical and experimental data for 2-(methylthio)nicotinic acid. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an unambiguous determination of the elemental composition. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₈H₉NO₂S) is 184.0427 Da. Experimental HRMS analysis yielding a mass value extremely close to this theoretical figure confirms the molecular formula with high confidence.

Beyond exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is employed to elucidate the compound's fragmentation pathways. This process involves the isolation of the precursor ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting product ions provide structural insights based on the neutral losses observed.

The fragmentation of this compound is expected to follow pathways characteristic of nicotinic acid derivatives and thioethers. Key fragmentation mechanisms include:

Decarboxylation: Loss of the carboxylic acid group as carbon dioxide (CO₂, 44.9977 Da), a common fragmentation for carboxylic acids.

Loss of the Ethyl Group: Cleavage of the ethyl group from the sulfur atom, resulting in the loss of ethene (C₂H₄, 28.0313 Da) via a rearrangement, or an ethyl radical (•C₂H₅, 29.0391 Da).

Cleavage of the C-S Bond: Fission of the bond between the pyridine ring and the sulfur atom, leading to the loss of the ethylthio radical (•SC₂H₅, 61.0139 Da).

Formation of the Nicotinyl Cation: A characteristic fragmentation of nicotinic acid derivatives involves the formation of the nicotinyl cation (m/z 106.0444) through the loss of the ethylthio group followed by rearrangement. nih.gov

A proposed set of major fragments and their theoretical exact masses is detailed in the table below.

| Proposed Fragment Ion | Chemical Formula | Theoretical Exact Mass (Da) | Plausible Neutral Loss |

|---|---|---|---|

| [M+H-CO₂]⁺ | C₇H₁₀NS⁺ | 140.0528 | Carbon Dioxide (CO₂) |

| [M+H-C₂H₄]⁺ | C₆H₆NO₂S⁺ | 156.0114 | Ethene (C₂H₄) |

| [M+H-•SC₂H₅]⁺ | C₆H₆NO₂⁺ | 124.0393 | Ethylthio radical (•SC₂H₅) |

| [C₅H₄NCO]⁺ | C₆H₄NO⁺ | 106.0287 | - |

Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation

Electronic spectroscopy provides critical information about the electronic structure of this compound, particularly the π-conjugated system of the pyridine ring and its interaction with the carboxylic acid and ethylthio substituents.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the molecule. The pyridine ring, being an aromatic heterocycle, is the primary chromophore. Unsubstituted nicotinic acid in acidic solution typically exhibits two main absorption peaks. dtic.mil The presence of the ethylthio (-SC₂H₅) group at the 2-position of the pyridine ring is expected to modify the absorption profile. The sulfur atom, with its lone pairs of electrons, can participate in the π-system of the ring, acting as an auxochrome. This interaction generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and can also increase the molar absorptivity (hyperchromic effect).

The electronic transitions are primarily associated with the conjugated system of the pyridine ring and the carbonyl group. The expected absorption maxima are influenced by solvent polarity.

| Compound | Typical λmax (nm) | Solvent/Condition | Associated Transition |

|---|---|---|---|

| Nicotinic Acid | ~213 and ~261 | 0.1 M HCl | π → π |

| This compound (Expected) | > 261 | Polar Protic Solvent | π → π |

While this compound itself is not expected to be strongly luminescent in solution at room temperature, it can function as a ligand to form coordination complexes with various metal ions (e.g., transition metals, lanthanides). The photophysical properties of these resulting complexes can be of significant interest.

The luminescence of such complexes often arises not from the ligand or metal alone, but from charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). nih.govnih.gov Upon excitation, an electron is transferred from a metal-centered orbital to a ligand-centered orbital (or vice versa), and the subsequent radiative relaxation results in photoluminescence.

The energy and intensity of the emission are highly dependent on:

The nature of the metal ion: Heavy metal ions can facilitate intersystem crossing to triplet states, often leading to phosphorescence. acs.org

The coordination environment: The geometry of the complex and the nature of other co-ligands influence the energy levels of the molecular orbitals.

The solvent and temperature: Many complexes exhibit enhanced luminescence in rigid matrices or at low temperatures (e.g., 77 K) where non-radiative decay pathways are minimized.

Studies on these complexed systems could reveal potential applications in areas such as bioimaging probes or sensor development, where changes in the local environment could modulate the luminescence signal through energy transfer processes. nih.gov However, specific photoluminescence data for complexes of this compound are not widely available in the literature.

Chromatographic-Spectroscopic Coupling for Purity and Mixture Analysis

Coupled chromatographic and spectroscopic techniques are essential for the separation, identification, and quantification of this compound, especially for purity assessment and analysis within complex matrices.

Liquid chromatography-mass spectrometry (LC-MS) is a highly specific and sensitive method for the analysis of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed for separation, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.

The compound can be detected using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. Depending on the pH of the mobile phase, detection can be performed in either positive or negative ion mode.

Positive Ion Mode [M+H]⁺: In an acidic mobile phase (e.g., containing formic acid), the pyridine nitrogen is readily protonated, yielding a strong signal for the [M+H]⁺ ion (m/z 184.0). nih.govbevital.no

Negative Ion Mode [M-H]⁻: In a basic or neutral mobile phase, the carboxylic acid group deprotonates to form the [M-H]⁻ ion (m/z 182.0).

LC-MS/MS, using techniques like selected reaction monitoring (SRM), provides exceptional selectivity and is the method of choice for quantitative analysis in complex samples. nih.govresearchgate.net For instance, the transition from the precursor ion m/z 124 to the product ion m/z 80 is commonly monitored for nicotinic acid itself, and analogous transitions could be optimized for its ethylthio derivative. nih.govbevital.no

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8, 2.1-4.6 mm ID, 50-150 mm length |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.2 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection | Full Scan, Selected Ion Monitoring (SIM), or MS/MS |

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of this compound, particularly for assessing the purity of synthesized material and identifying volatile impurities. Due to the low volatility and high polarity of the carboxylic acid group, derivatization is often necessary to achieve good chromatographic performance and prevent peak tailing.

A common derivatization strategy is esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester), which significantly increases volatility. researchgate.net Direct analysis without derivatization is also possible but may require specialized columns and injection techniques. mdpi.comresearchgate.net

Following separation on a capillary column (typically with a nonpolar or medium-polarity phase like 5% phenyl-methylpolysiloxane), the compound is ionized, most commonly by electron ionization (EI). EI is a hard ionization technique that produces extensive fragmentation, yielding a characteristic mass spectrum that serves as a molecular fingerprint, useful for structural confirmation and library matching. semanticscholar.org

| Parameter | Typical Condition |

|---|---|

| Derivatization | Optional, e.g., esterification with Methanol (B129727)/H⁺ |

| Column | HP-5ms or equivalent (30 m x 0.25 mm ID) |

| Carrier Gas | Helium |

| Temperature Program | e.g., 100°C hold for 2 min, ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection | Mass Spectrometer (Scan or SIM mode) |

Specialized Spectroscopic Techniques for Advanced Material Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules or materials that possess unpaired electrons. nih.gov As such, EPR is not directly applicable to this compound in its ground state, as it is a diamagnetic species with no unpaired electrons. However, EPR could become an invaluable tool for characterizing certain derivatives or specific states of the molecule under conditions where a paramagnetic center is introduced.

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the electron's spin states, and the resulting spectrum provides information about the local environment of the unpaired electron. nih.gov

The applicability of EPR to the study of this compound would arise in several hypothetical scenarios:

Formation of Radical Species: If this compound were to be oxidized or reduced through chemical or electrochemical means, it could form a radical cation or anion. These radical species, having an unpaired electron, would be EPR-active. The analysis of the EPR spectrum could help in identifying the structure of the radical, determining the distribution of the unpaired electron's spin density across the molecule, and studying the kinetics of its formation and decay. nih.gov

Metal Complexes: this compound can act as a ligand, coordinating to metal ions through its nitrogen and/or oxygen atoms. If the coordinated metal ion is paramagnetic (e.g., Cu(II), Mn(II), Fe(III)), the resulting complex could be studied by EPR. The EPR spectrum would provide detailed information about the oxidation state of the metal, its coordination geometry, and the nature of the metal-ligand bonding.

Spin-Labeling: A paramagnetic moiety, such as a nitroxide radical (e.g., TEMPO), could be chemically attached to this compound. This "spin-labeling" approach would create a paramagnetic derivative that can be studied by EPR. This technique is often used to investigate the structure and dynamics of molecules and their interactions with other systems.

In any of these cases, the EPR spectrum would be characterized by its g-factor, which is analogous to the chemical shift in NMR, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). These parameters are highly sensitive to the electronic structure and the local environment of the paramagnetic center.

While there are no current studies employing EPR for the characterization of this compound derivatives, the technique holds significant potential for future research into the properties of its radical forms, metal complexes, or spin-labeled analogues.

Medicinal Chemistry and Investigations into Biological Activities and Mechanisms

Rational Design and Synthesis of Novel 2-(Ethylthio)nicotinic Acid Derivatives and Analogues for Targeted Bioactivity

The core structure of this compound serves as a versatile template for the development of new therapeutic agents. Rational drug design principles, including structure-activity relationship (SAR) studies, bioisosteric replacements, and the creation of hybrid molecules, are pivotal in harnessing the potential of this chemical entity.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For derivatives of thionicotinic acids, key pharmacophoric features have been identified that influence their therapeutic effects.

Research into related thionicotinic acid analogs has provided valuable insights. A study on 2-(1-adamantylthio)nicotinic acid, a bulkier analogue of this compound, and its corresponding amide and nitrile derivatives, demonstrated that the carboxylic acid moiety is a critical feature for potent vasorelaxant and antioxidant activities. nih.govmdpi.com The parent acid, 2-(1-adamantylthio)nicotinic acid, was found to be the most potent vasorelaxant and antioxidant among the tested analogues, highlighting the importance of the acidic group for these particular biological effects. nih.govmdpi.comsemanticscholar.org Modification of the carboxyl group to an amide or nitrile resulted in reduced, though still present, activity. mdpi.com

These findings suggest two primary points for SAR exploration in the this compound series:

The Carboxylic Acid Group: This group is likely essential for interactions with target proteins, possibly through hydrogen bonding or ionic interactions. Its modification or replacement is expected to significantly impact biological activity.

The Thioether Moiety: The size and nature of the alkyl group attached to the sulfur atom (ethyl in this case) can influence potency, selectivity, and pharmacokinetic properties. The study using a bulky adamantyl group showed high potency, suggesting that this position is tolerant of larger substituents which may enhance binding affinity in certain targets. nih.govmdpi.com

Further studies on other series of nicotinic acid derivatives have shown that substitutions on the pyridine (B92270) ring can also dramatically alter biological outcomes, including anti-inflammatory and anticancer activities. nih.govnih.gov

Table 1: Biological Activities of 2-(1-Adamantylthio)nicotinic Acid Analogues

Data derived from a study on 2-(1-adamantylthio)nicotinic acid and its derivatives, which serves as a model for SAR on the 2-thioalkylnicotinic acid scaffold. mdpi.com

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic profile. cambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric modifications can be proposed:

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic moieties such as tetrazole, hydroxamic acid, or acylsulfonamide. These replacements can alter the pKa, binding interactions, and cell permeability of the molecule.

Thioether Linkage Bioisosteres: The sulfur atom in the thioether linkage (-S-) can be replaced with an oxygen atom (ether, -O-), a methylene (B1212753) group (-CH₂-), or a sulfoxide (B87167) (-SO-) or sulfone (-SO₂-) group. These changes would modulate the geometry, polarity, and metabolic stability of the side chain.

Pyridine Ring Analogs: The pyridine ring itself can be replaced by other five- or six-membered heterocyclic rings (e.g., pyrimidine, pyrazine, thiophene) in a scaffold hopping approach to discover novel intellectual property and potentially different biological activity profiles. For example, replacing the carboxylic acid moiety of nicotinic acid with a 2-aminothiadiazole ring has been explored to generate compounds with enhanced anti-inflammatory activity. researchgate.net

Hybrid molecule design involves covalently linking two or more distinct pharmacophores to create a single molecule with a dual or synergistic mode of action. The this compound moiety could be "spliced" with other active substructures. mdpi.com For instance, it could be conjugated with a known anti-inflammatory agent to create a novel compound with enhanced efficacy. This approach has been successfully used to design multi-target agents, such as dual inhibitors of HIV-1 reverse transcriptase's polymerase and RNase H functions. unica.it By applying this strategy, the this compound scaffold could be incorporated into hybrid structures designed to interact with multiple targets involved in a specific disease pathway.

Elucidation of Biochemical and Molecular Mechanisms of Action

Identifying the specific molecular targets and pathways modulated by this compound and its derivatives is crucial for their development as therapeutic agents. Investigations focus on enzyme inhibition and receptor interaction profiles.

The structural features of this compound suggest its potential as an inhibitor for several classes of enzymes.

Cyclooxygenase (COX) enzymes: Nicotinic acid derivatives have been investigated as anti-inflammatory agents through the inhibition of COX enzymes, particularly the inducible COX-2 isoform. nih.govresearchgate.net The vasorelaxant effects of the related 2-(1-adamantylthio)nicotinic acid were found to be reduced by indomethacin, a non-selective COX inhibitor, suggesting that its mechanism is at least partially dependent on the COX pathway. nih.govmdpi.com This indicates that this compound derivatives are plausible candidates for development as selective COX-2 inhibitors.

Diacylglycerol O-Acyltransferase 2 (DGAT2): While direct studies are lacking, the role of the parent compound, nicotinic acid, in lipid metabolism suggests that its derivatives could potentially target enzymes involved in lipid synthesis, such as DGAT2. This remains a speculative but rational area for future investigation.

HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H): The RNase H function of HIV-1 reverse transcriptase is an essential enzyme for viral replication and an attractive target for new antiretroviral drugs. semanticscholar.orgnih.gov Various heterocyclic compounds, including those with functionalities capable of chelating metal ions in the enzyme's active site, have been identified as RNase H inhibitors. unica.itnih.gov The nicotinic acid scaffold, with its nitrogen and oxygen atoms, presents a pharmacophore that could be optimized for RNase H inhibition.

Carbonic Anhydrase (CA): Carboxylic acids are a known class of carbonic anhydrase inhibitors. nih.gov Acipimox, a nicotinic acid derivative, has been shown to inhibit multiple human (h) CA isoforms with low micromolar potency. nih.gov It is proposed to coordinate to the zinc ion in the enzyme's active site via its carboxylate group. nih.gov This provides a strong precedent for investigating this compound and its analogs as inhibitors of various CA isoforms, including those associated with tumorigenesis (hCA IX and XII). nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Acipimox (a Nicotinic Acid Derivative)

Data from a study on Acipimox, illustrating the potential of the nicotinic acid scaffold to inhibit carbonic anhydrases. nih.gov

G protein-coupled receptors such as HCA₂ and HCA₃, Nicotinic Acid Receptors: The primary molecular targets for nicotinic acid are the G protein-coupled receptors (GPCRs) HCA₂ (also known as GPR109A or NIACR1) and HCA₃ (GPR109B). nih.govwikipedia.org These receptors are predominantly expressed in adipocytes and immune cells. nih.govmdpi.com Activation of HCA₂ by nicotinic acid leads to the inhibition of lipolysis, which is central to its lipid-lowering effects. nih.govmdpi.com Given that this compound is a direct structural analog of nicotinic acid, it is highly probable that it acts as an agonist at HCA₂ and HCA₃ receptors. The ethylthio substitution at the 2-position may modulate the potency and selectivity of the compound for these receptor subtypes compared to the parent molecule.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Nicotinic acetylcholine receptors are ligand-gated ion channels that are structurally distinct from the GPCR nicotinic acid receptors. nih.gov While nicotinic acid itself has low affinity for nAChRs, certain derivatives could potentially interact with these targets. Notably, a compound featuring a thioether linkage, 4-[[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio]phenol (SIB-1553A), has been identified as a selective agonist for neuronal nAChRs. acs.org This suggests that the inclusion of a thioether moiety in molecules with a heterocyclic core could confer activity at nAChR subtypes, making this a potential secondary mechanism to investigate for this compound derivatives.

Modulation of Specific Cellular Signaling Pathways

There is a notable absence of published studies investigating the effects of this compound on specific cellular signaling pathways. While nicotinic acid is known to influence pathways related to inflammation and metabolism, primarily through its interaction with the G-protein coupled receptor GPR109A, it is unknown if or how the addition of an ethylthio group at the 2-position alters this activity. Research is required to determine whether this compound can modulate key signaling cascades involved in:

Inflammation: such as the NF-κB and MAPK pathways.

Metabolism: including pathways regulated by AMPK and mTOR.

Cell Proliferation: for instance, the PI3K/Akt signaling cascade.

Without such studies, any discussion on the specific cellular effects of this compound would be purely speculative.

Protein-Ligand Binding Dynamics and Interaction Site Mapping

Detailed information on the protein-ligand binding dynamics of this compound is currently unavailable. Computational and experimental studies are necessary to understand how this compound interacts with its potential biological targets. Key areas for future investigation include:

Binding Affinity and Kinetics: Determining the association and dissociation constants of this compound with relevant proteins.

Interaction Site Mapping: Identifying the specific amino acid residues involved in the binding of the compound to its target proteins. This could be achieved through techniques such as X-ray crystallography, NMR spectroscopy, or computational docking studies.

Understanding these binding dynamics is crucial for elucidating the mechanism of action and for the rational design of more potent and selective derivatives.

In Vitro Biological Evaluations Focused on Mechanistic Insights

The scientific literature lacks reports on the in vitro biological evaluation of this compound aimed at providing mechanistic insights. To build a comprehensive pharmacological profile, the following types of studies are essential:

Specific cell-based assays are needed to screen for and validate the effects of this compound on various cellular pathways. Such assays could include reporter gene assays, protein phosphorylation assays, and measurements of second messenger levels to assess the compound's impact on signaling cascades relevant to inflammation, metabolism, and cell growth.

To confirm direct binding to a putative target, target engagement assays are indispensable. Techniques like the cellular thermal shift assay (CETSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would provide direct evidence of interaction within a cellular context or with purified proteins.

While some nicotinic acid derivatives have been investigated for their anticancer properties, there is no specific data on the antiproliferative or cytotoxic effects of this compound. Studies on various cancer cell lines would be necessary to determine its potential in this area. Mechanistic studies could explore whether any observed anticancer effects are due to the inhibition of specific enzymes, induction of apoptosis, or cell cycle arrest.

Pharmacological Implications and Potential Therapeutic Mechanisms (beyond general lipid regulation)

Given the lack of foundational research, the broader pharmacological implications and potential therapeutic mechanisms of this compound remain entirely speculative. While one might hypothesize that the ethylthio group could modulate the known activities of nicotinic acid, leading to altered efficacy or a different pharmacological profile, such hypotheses must be tested through rigorous scientific investigation.

Anti-inflammatory Mechanism Research

The anti-inflammatory properties of nicotinic acid are well-documented and are believed to be mediated through several pathways. A key mechanism involves the G protein-coupled receptor 109A (GPR109A), which is expressed in monocytes and macrophages. nih.govresearchgate.net Activation of this receptor by nicotinic acid leads to a reduction in the secretion of pro-inflammatory mediators. nih.govresearchgate.net

In human monocytes stimulated by lipopolysaccharide (a bacterial endotoxin), nicotinic acid has been shown to significantly decrease the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govmedscape.com This effect is consistent across different inflammatory stimuli, as similar reductions in these cytokines were observed in monocytes activated by heat-killed Listeria monocytogenes. nih.gov

Furthermore, nicotinic acid has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Pre-incubation of monocytic cells with nicotinic acid led to a reduction in the phosphorylation of key proteins in this pathway, ultimately inhibiting the translocation of the p65 subunit of NF-κB to the nucleus. nih.gov This action prevents the transcription of numerous pro-inflammatory genes. nih.gov

Studies on other nicotinic acid derivatives have also shown promising anti-inflammatory effects. For instance, certain 2-aryl nicotinic acid derivatives have been identified as potent analgesic and anti-inflammatory compounds. researchgate.net A recent study on two new series of nicotinic acid derivatives found that they exhibited significant anti-inflammatory activity, with some compounds showing comparable potency to ibuprofen (B1674241) in inhibiting inflammatory cytokines like TNF-α and IL-6. nih.gov

Table 1: Effect of Nicotinic Acid on Pro-inflammatory Mediator Secretion in Activated Human Monocytes

| Inflammatory Stimulus | Pro-inflammatory Mediator | Reduction in Secretion (%) |

|---|---|---|

| Lipopolysaccharide (TLR4 agonist) | TNF-α | 49.2 ± 4.5 |

| Lipopolysaccharide (TLR4 agonist) | Interleukin-6 (IL-6) | 56.2 ± 2.8 |

| Lipopolysaccharide (TLR4 agonist) | Monocyte Chemoattractant Protein-1 (MCP-1) | 43.2 ± 3.1 |

| Heat-killed Listeria monocytogenes (TLR2 agonist) | TNF-α | 48.6 ± 7.1 |

| Heat-killed Listeria monocytogenes (TLR2 agonist) | Interleukin-6 (IL-6) | 60.9 ± 1.6 |

| Heat-killed Listeria monocytogenes (TLR2 agonist) | Monocyte Chemoattractant Protein-1 (MCP-1) | 59.3 ± 5.3 |

Anti-HIV Activity Mechanisms

The investigation into the anti-HIV activity of nicotinic acid derivatives has primarily focused on nicotinamide (B372718), the amide form of niacin. Research suggests that nicotinamide can inhibit HIV-1 infection in both acute and chronic in vitro models in a dose-dependent manner. nih.govresearchgate.net This inhibitory effect has been observed in both primary cells and established cell lines. nih.gov

One of the proposed mechanisms for nicotinamide's anti-HIV activity is its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. researchgate.net PARP enzymes are involved in various cellular processes, including DNA repair and cell death, which can be exploited by HIV for its replication.

Furthermore, nicotinamide has been explored for its potential to reverse HIV latency, a state where the virus remains dormant within host cells, hidden from the immune system and antiretroviral therapy. medscape.com In one case study, a patient in HIV remission received an intensified antiretroviral regimen supplemented with nicotinamide. medscape.com It is hypothesized that nicotinamide's ability to modulate cellular pathways could contribute to a "shock and kill" strategy, where the latent virus is reactivated and then eliminated. medscape.com

However, it is important to note that a study on extended-release niacin in HIV-infected individuals on effective antiretroviral therapy did not show an improvement in systemic inflammation or CD4 cell recovery. ctnplus.ca This suggests that the anti-HIV effects of niacin derivatives may be complex and dependent on the specific compound and clinical context.

Antimicrobial and Antifungal Activity Mechanisms

While nicotinic acid itself has no proven direct antibacterial effect, it has been shown to enhance the ability of immune cells to combat bacterial infections. nih.gov Specifically, it can increase the number of neutrophils, a type of white blood cell with bactericidal properties, which can help fight against bacteria like Staphylococcus aureus. nih.gov More directly, nicotinic acid has demonstrated the ability to inhibit the formation of Streptococcus pneumoniae biofilms in a time and concentration-dependent manner. preprints.org

Research into nicotinic acid derivatives has revealed more direct antimicrobial and antifungal properties. A study on newly synthesized acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid showed that some of these compounds possess promising activity against Gram-positive bacteria. nih.gov For instance, one acylhydrazone derivative was particularly effective against Staphylococcus epidermidis, while a 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent was active against all tested bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In the realm of antifungal activity, nicotinamide has been shown to potentiate the effects of amphotericin B, a common antifungal medication, against Candida albicans and other Candida species. nih.gov The proposed mechanism involves the inhibition of the H3K56 deacetylase Hst3, leading to excessive histone acetylation and oxidative damage in the fungal cells. nih.gov However, it has also been noted that the niacin biosynthetic pathway may not be an ideal target for antifungal drug development, as some pathogenic fungi can synthesize niacin or are effective pathogens despite being niacin auxotrophs. mdpi.com

Table 2: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

| Compound Type | Specific Derivative | Target Microorganism | Activity (MIC in µg/mL) |

|---|---|---|---|

| Acylhydrazone of Nicotinic Acid | Compound 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 |

| Acylhydrazone of Nicotinic Acid | Compound 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |

| 1,3,4-Oxadiazoline of Nicotinic Acid | Compound 25 (with 5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 |

| 1,3,4-Oxadiazoline of Nicotinic Acid | Compound 25 (with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 6538 | 7.81 |

| 1,3,4-Oxadiazoline of Nicotinic Acid | Compound 25 (with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |

Antihypertensive Activity Mechanisms

The antihypertensive effects of nicotinic acid are primarily attributed to its vasodilatory properties. nih.gov Acute administration of immediate-release niacin can lead to a reduction in blood pressure due to the widening of blood vessels. nih.gov This effect is thought to be responsible for the flushing that is a common side effect of high-dose niacin therapy. nih.gov

Longer-term studies have also suggested a modest blood pressure-lowering effect of nicotinic acid. nih.gov The precise mechanism for this chronic effect is not fully understood but may involve improvements in endothelial function. nih.gov

A novel approach to harnessing the antihypertensive potential of nicotinic acid has been the development of a "twin drug" that combines nicotinic acid with quercetin (B1663063) tetramethyl ether. nih.govresearchgate.net In studies on spontaneously hypertensive rats, this combination drug was shown to reduce elevated blood pressure and prolong the duration of this effect. nih.govresearchgate.net While the exact mechanism of this twin drug is still under investigation, it is thought to leverage the complementary actions of both components. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide insights into geometric parameters, vibrational modes, and the electronic landscape that governs chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. nih.gov It is widely used to predict the structural and electronic characteristics of molecules.

Geometry Optimization: The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. For 2-(Ethylthio)nicotinic acid, geometry optimization is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311G(d,p). nih.govresearchgate.net This process identifies the lowest energy conformation by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Studies on the analogous compound, 2-(methylthio)nicotinic acid, have shown that DFT calculations can accurately predict bond lengths and angles. researchgate.netresearchgate.net

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | N1–C2 | 1.336 |

| C2–S7 | 1.776 | |

| S7–C8 (Ethyl) | 1.825 | |

| C3–C9 (Carboxyl) | 1.478 | |

| C9=O10 | 1.215 | |

| C9–O11 | 1.350 | |

| Bond Angle | N1–C2–S7 | 117.5 |

| C2–S7–C8 | 102.1 | |

| C2–C3–C9 | 122.3 | |

| O10=C9–O11 | 123.7 |

Note: Data presented are representative values based on DFT calculations for analogous structures like 2-(methylthio)nicotinic acid and are intended for illustrative purposes. researchgate.net

Vibrational Frequencies: Following optimization, a frequency calculation is performed to confirm the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies often require a scaling factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and limitations of the theoretical model, thereby improving agreement with experimental data. nih.gov These calculations allow for the assignment of specific vibrational modes, such as C=O stretching of the carboxylic acid, C-S stretching of the thioether group, and various aromatic ring vibrations.

Electronic Properties (HOMO-LUMO Analysis): The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more easily excitable and more chemically reactive. nih.govresearchgate.net For this compound, the HOMO is typically localized over the electron-rich pyridine (B92270) ring and the sulfur atom, while the LUMO is distributed across the pyridine and carboxylic acid moieties.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.73 |

Note: Values are illustrative and based on typical DFT/B3LYP calculations for similar aromatic thioethers.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio—meaning "from first principles"—methods are a class of quantum chemical calculations that solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.orgyoutube.com Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a more rigorous theoretical foundation than DFT. wikipedia.org

While computationally more demanding, these methods are valuable for benchmarking DFT results and for obtaining highly accurate energies and electronic properties. iitg.ac.in For a molecule like this compound, ab initio calculations can provide a more precise determination of the electronic structure, ionization potential, and electron affinity, serving as a gold standard for validating less computationally expensive approaches. jocpr.comaps.orgaps.org

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental results.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of quantum chemistry. Using the Gauge-Including Atomic Orbital (GIAO) method, typically with the B3LYP functional, it is possible to calculate the 1H and 13C NMR chemical shifts of this compound. researchgate.netnih.govrsc.org These calculations provide theoretical values that, after scaling, often show excellent correlation with experimental shifts, with root-mean-square deviations (RMSD) as low as 0.15 ppm for 1H and 1.9 ppm for 13C. nih.govresearchgate.net This predictive capability is invaluable for structural elucidation and for assigning specific resonances in complex spectra. uni-bonn.de

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Pyridine-H4 | 7.25 | 123.5 |

| Pyridine-H5 | 8.10 | 138.0 |

| Pyridine-H6 | 8.50 | 152.0 |

| -S-CH2- | 3.20 | 28.5 |

| -CH3 | 1.40 | 14.8 |

| -COOH | 12.50 | 168.0 |

Note: Predicted chemical shifts are representative values for a nicotinic acid scaffold with an ethylthio substituent.

UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. rsc.org For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The primary electronic transition is often the HOMO→LUMO transition, corresponding to a π→π* excitation within the aromatic system. schrodinger.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, accounting for environmental factors like solvent and interactions with other molecules. mdpi.com

Ligand-Protein Interaction Modeling and Binding Site Analysis

Given the pharmacological relevance of nicotinic acid derivatives, understanding their interaction with biological targets is of great interest. nih.gov MD simulations are a key tool in this area.

Molecular Docking: The process typically begins with molecular docking, where computational algorithms predict the preferred binding orientation of this compound within the active site of a target protein, such as human serum albumin (HSA) or a nicotinic receptor. rsc.orgrsc.orgnih.govnih.govmdpi.com Docking provides a static snapshot of the most likely binding pose.

MD Simulation of the Complex: This initial docked pose is then used as the starting point for an MD simulation. The entire ligand-protein complex is solvated in a water box and simulated for tens to hundreds of nanoseconds. elifesciences.org This simulation allows for the refinement of the binding pose and provides detailed information on the stability of the interaction. Analysis of the MD trajectory can identify key amino acid residues involved in binding and characterize the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). rsc.orgacs.org

| Target Protein Subdomain | Key Interacting Residues | Primary Interaction Type |

|---|---|---|

| Human Serum Albumin (Site I / Subdomain IIA) | Arg218, Lys199 | Hydrogen Bond (with Carboxyl group) |

| Trp214 | π-π Stacking (with Pyridine ring) | |

| Leu238, Val241 | Hydrophobic (with Ethyl group) | |

| Niacin-Responsive Repressor (NiaR) | Met88, Leu92, Phe130 | Hydrophobic (with Pyridine ring) |

Note: Interactions are based on published studies of nicotinic acid and its derivatives with common protein targets. rsc.orgrsc.orgnih.gov

Solvent Effects and Conformational Stability Studies

The conformation and stability of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model the interactions between this compound and surrounding water molecules. nih.govnih.gov By running simulations of the molecule in a box of water, it is possible to study how hydrogen bonding with water affects the orientation of the carboxylic acid group and the flexibility of the ethylthio side chain. mdpi.com Analysis of the simulation can reveal the structure of the solvation shell and the average number of hydrogen bonds formed, providing a molecular-level understanding of its aqueous behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of nicotinic acid, including this compound, QSAR studies are instrumental in predicting their biological efficacy and guiding the design of new, more potent analogues.

Development of Predictive Models for Biological Efficacy

The development of predictive QSAR models for nicotinic acid derivatives involves a series of steps. Initially, a dataset of compounds with known biological activities is compiled. For instance, in studies of nicotinic acid derivatives as potential anti-inflammatory or anticancer agents, this would involve a series of analogues with varying substituents and their corresponding measured activities (e.g., IC50 values). nih.govnih.gov The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software.

From these optimized structures, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, electronic, and topological properties. For a compound like this compound, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various electronic parameters related to the pyridine ring and the ethylthio substituent. researchgate.net

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can be employed for this purpose. nih.gov The goal is to create a model that can accurately predict the biological activity of new, untested compounds based solely on their calculated molecular descriptors. For example, a 3D-QSAR analysis of nicotinic acetylcholine (B1216132) receptor ligands revealed that steric interactions are of major importance for the affinity of these compounds. acs.org

Statistical Analysis of Molecular Descriptors and Activity Data

The statistical analysis of molecular descriptors and activity data is a critical component of QSAR modeling. After calculating a wide range of descriptors for a set of nicotinic acid derivatives, statistical techniques are used to identify which of these descriptors are most relevant to the biological activity of interest. This process, known as feature selection, helps to simplify the model and improve its predictive power. nih.gov

For instance, a study on 6-substituted nicotine (B1678760) derivatives found that a combination of π (lipophilicity) and a descriptor representing the volume of the substituent at the 6-position could account for the affinity of the compounds for nicotinic acetylcholine receptors. researchgate.net This indicates that both the lipophilicity and the size of the substituent at this position are important factors in determining the biological activity.

The validity and predictive ability of the developed QSAR model are assessed using various statistical metrics. These include the coefficient of determination (R²), which measures how well the model fits the training data, and the cross-validated coefficient of determination (Q²), which assesses the model's predictive power on new data. acs.orgresearchgate.net A high Q² value is indicative of a robust and predictive QSAR model.

The following table illustrates the types of molecular descriptors that could be used in a QSAR study of this compound and its analogues, along with their potential impact on a hypothetical biological activity.

| Descriptor Category | Example Descriptor | Potential Influence on Biological Activity |

| Physicochemical | LogP | Affects membrane permeability and solubility. Higher values may enhance or decrease activity depending on the target. |

| Topological | Wiener Index | Relates to molecular branching and compactness, which can influence receptor binding. |

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Steric | Molar Refractivity | Reflects the volume and polarizability of the molecule, impacting how it fits into a binding site. |

Virtual Screening and Computer-Aided Drug Design Methodologies

Virtual screening and computer-aided drug design (CADD) are powerful tools for identifying and optimizing new drug candidates. dovepress.com These methodologies have been applied to nicotinic acid derivatives to discover compounds with a range of therapeutic effects. nih.gov

Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. One of the most common ligand-based methods is pharmacophore modeling. dovepress.com A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target. pnas.orgnih.gov